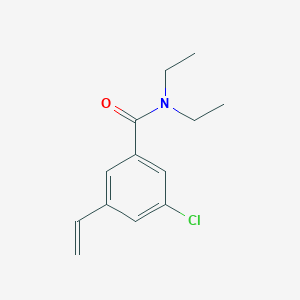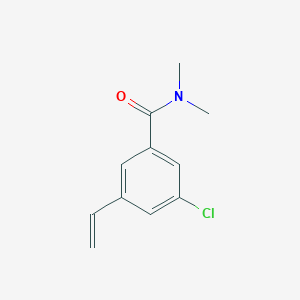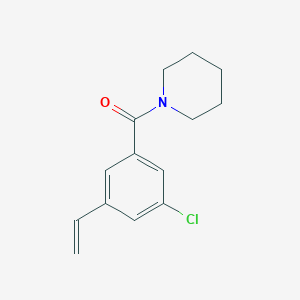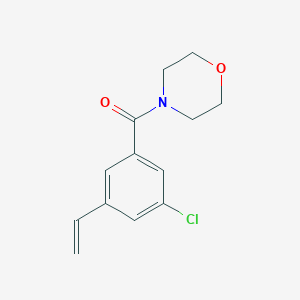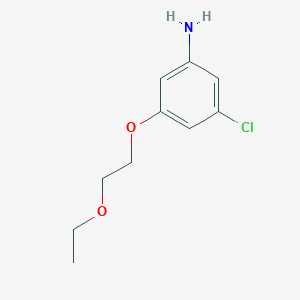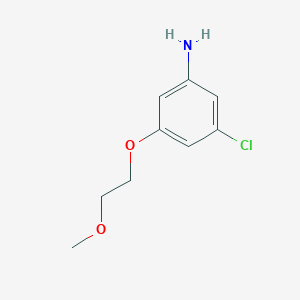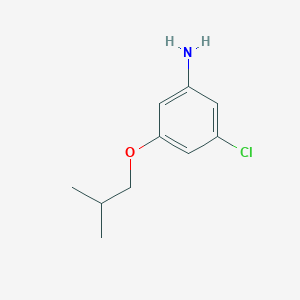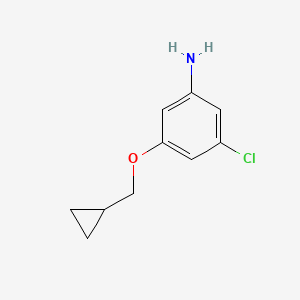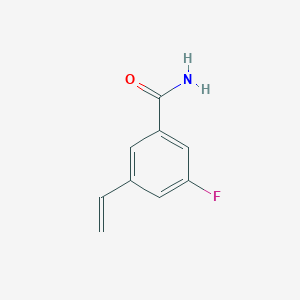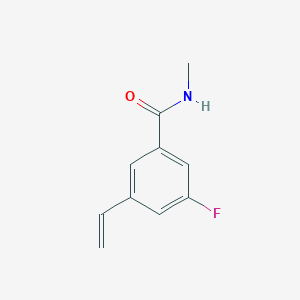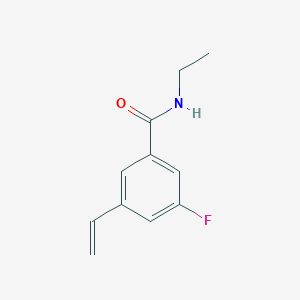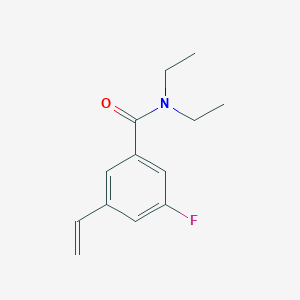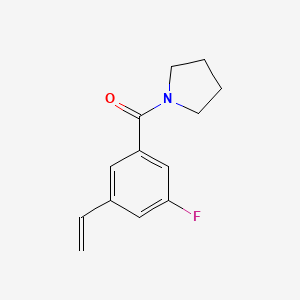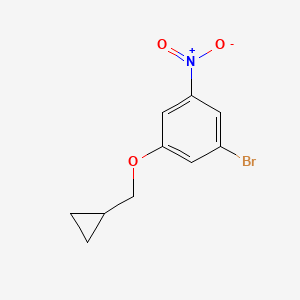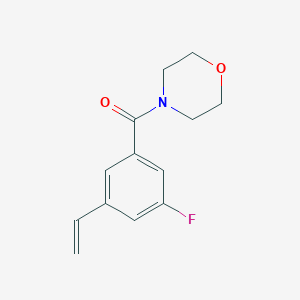
(3-Fluoro-5-vinylphenyl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-vinylphenyl)(morpholino)methanone is an organic compound that features a fluorinated phenyl ring, a vinyl group, and a morpholino group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-vinylphenyl)(morpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-5-vinylbenzaldehyde and morpholine.
Reaction Conditions: The aldehyde group of 3-fluoro-5-vinylbenzaldehyde is reacted with morpholine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Formation of Intermediate: This reaction forms an intermediate imine, which is then reduced to the corresponding amine using a reducing agent like sodium borohydride.
Final Step: The amine is then oxidized to the methanone derivative using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Epoxides: From oxidation of the vinyl group.
Alcohols: From reduction of the carbonyl group.
Substituted Phenyl Derivatives: From nucleophilic substitution of the fluorine atom.
Scientific Research Applications
(3-Fluoro-5-vinylphenyl)(morpholino)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound is studied for its properties in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-vinylphenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the morpholino group can modulate its solubility and bioavailability. The vinyl group allows for further functionalization, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
- (3-Fluoro-5-methylphenyl)(morpholino)methanone
- (3-Fluoro-5-ethylphenyl)(morpholino)methanone
- (3-Fluoro-5-propylphenyl)(morpholino)methanone
Comparison:
- Uniqueness: (3-Fluoro-5-vinylphenyl)(morpholino)methanone is unique due to the presence of the vinyl group, which provides additional reactivity and functionalization options compared to its methyl, ethyl, or propyl analogs.
- Reactivity: The vinyl group allows for a wider range of chemical reactions, including polymerization and cross-linking, which are not possible with the alkyl-substituted analogs.
- Applications: The compound’s unique structure makes it suitable for specialized applications in medicinal chemistry and materials science, where additional functionalization is advantageous.
Properties
IUPAC Name |
(3-ethenyl-5-fluorophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-2-10-7-11(9-12(14)8-10)13(16)15-3-5-17-6-4-15/h2,7-9H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOCUTZGCHKOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)F)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
